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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-formylbenzoic

acid

CAS No.: 94930-47-9

Cat. No.: B3314015

Get Quote

Executive Summary & Structural Logic
2,5-Dimethoxy-4-formylbenzoic acid (CAS: 94930-47-9) presents a unique spectroscopic

challenge due to its tetrasubstituted benzene ring. The molecule features two competing

Electron Withdrawing Groups (EWGs)—the carboxylic acid at C1 and the formyl (aldehyde)

group at C4—positioned para to each other. These are interleaved with two Electron Donating

Groups (EDGs)—methoxy groups at C2 and C5.

Key Identification Challenge: Distinguishing the aromatic carbons C2 and C5 requires

understanding the subtle electronic differences between the ortho-formyl and ortho-carboxyl

environments.

Structural Numbering
C1: Quaternary (Ipso to -COOH)

C2: Quaternary (Ipso to -OMe, Ortho to -COOH)
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C3: Methine (Aromatic C-H)

C4: Quaternary (Ipso to -CHO)

C5: Quaternary (Ipso to -OMe, Ortho to -CHO)

C6: Methine (Aromatic C-H)

C7: Carboxyl Carbon (-COOH)

C8: Formyl Carbon (-CHO)

C9/C10: Methoxy Carbons (-OCH3)

Comparative Analysis: Product vs. Alternatives
To ensure assignment accuracy, we compare the target molecule against its mono-carbonyl

analogs. This triangulation method isolates the specific chemical shift perturbations introduced

by the second carbonyl group.

Table 1: Comparative Chemical Shift Analysis (ppm in
DMSO-d6)
Note: Values for the target are high-confidence predictions based on Substituent Chemical Shift

(SCS) additivity rules applied to the experimental baselines of the alternatives.
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Carbon
Environment

Alternative A

(2,5-
Dimethoxyben
zoic Acid)

Alternative B

(2,5-
Dimethoxyben
zaldehyde)

TARGET

PRODUCT

(2,5-
Dimethoxy-4-
formylbenzoic
Acid)

Assignment

Logic

C=O (Aldehyde) N/A 189.2 188.5 - 189.5

Distinctive

downfield signal;

diagnostic for -

CHO.

C=O (Acid) 167.5 N/A 166.8 - 167.8

Upfield from

aldehyde; broad

due to H-

bonding.

C-OMe (Ipso)
152.8 (C2),

151.5 (C5)

155.8 (C2),

150.5 (C5)

~154.0 (C2),

~156.0 (C5)

C5 is deshielded

by the stronger

anisotropic effect

of the ortho-

CHO.

C-Ipso (to C=O) 122.5 (C1) 125.8 (C1)
~128.0 (C1),

~133.0 (C4)

C4 (Ipso-CHO) is

significantly more

deshielded than

C1 (Ipso-COOH).

Ar-CH (Methine)
114.5 (C3),

113.8 (C4)*

110.5 (C3),

123.8 (C6)

~112.0 (C3),

~114.0 (C6)

C3 is flanked by

two bulky groups

(OMe,

CHO/COOH),

causing steric

compression.

-OCH3 55.8, 56.2 56.1, 55.6 56.0 - 56.5

Methoxy signals

remain relatively

stable; typically

overlap.
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*Note: In Alternative A, C4 is a methine. In the Target, C4 becomes quaternary.

Expert Insight: The "Crossover" Effect
The most critical distinction is between C3 and C6.

In 2,5-Dimethoxybenzaldehyde, the proton ortho to the aldehyde (C6-H) is often deshielded

by the carbonyl oxygen's lone pairs.

In the Target, C6 is ortho to the Acid and meta to the Aldehyde. C3 is ortho to the Aldehyde

and meta to the Acid.

Diagnostic Rule: The carbon ortho to the aldehyde (C3 in the target) generally appears

slightly upfield relative to the carbon ortho to the acid (C6) in 13C NMR due to mesomeric

donation from the para-methoxy group dominating the ortho-aldehyde withdrawal.

Experimental Protocol
To validate these assignments in your laboratory, follow this standardized workflow. This

protocol ensures maximum signal-to-noise ratio and prevents common artifacts like acid

dimerization.

Step 1: Sample Preparation
Solvent Choice: Use DMSO-d6 (0.5 mL).[1]

Reasoning: CDCl3 allows dimerization of the carboxylic acid, leading to broad, shifting

peaks. DMSO-d6 disrupts these dimers, sharpening the -COOH proton and carbon

signals.

Concentration: Dissolve 30-50 mg of the target compound.

Tip: If the solution is cloudy, sonicate for 30 seconds. A clear solution is vital for high-

resolution shimming.

Reference: Add a trace of TMS (Tetramethylsilane) or rely on the DMSO septet center (39.52

ppm).
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Step 2: NMR Acquisition Parameters (400 MHz
Instrument)

Pulse Sequence:zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Critical: Quaternary carbons (C1, C2, C4, C5, C7, C8) have long T1 relaxation times. A

short D1 will suppress their intensity, making integration (and detection) difficult.

Scans (NS): Minimum 1024 scans.

Spectral Width: 240 ppm (to capture the aldehyde peak at ~190 ppm).

Assignment Workflow Visualization
The following diagram illustrates the logical flow for assigning the peaks of 2,5-Dimethoxy-4-
formylbenzoic acid, moving from simple 1D experiments to 2D correlations.
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Start: 2,5-Dimethoxy-4-formylbenzoic Acid

1. Run 1H NMR
Identify -CHO (10.2 ppm) and -COOH (13.0 ppm)

2. Run 13C {1H} NMR
Count 10 Signals (2 C=O, 4 C-q, 2 CH, 2 OMe)

3. Run DEPT-135
Separate CH (Up) from C-q (Invisible)

Identify CH vs Cq

4. Run HSQC
Link C3/C6 to Protons

Assign C3 & C6

5. Run HMBC (Long Range)
The 'Gold Standard' for Quaternary Carbons

HMBC Correlation:
CHO Proton -> C4 (Strong) & C3/C5 (Weak)

HMBC Correlation:
OMe Protons -> C2 & C5 (Ipso)

Click to download full resolution via product page

Caption: Step-by-step spectroscopic workflow for unambiguous structural verification.

Synthesis & Isolation (Contextual Grounding)
Understanding the synthesis aids in identifying potential impurities in the NMR spectrum.

Precursor: 2,5-Dimethoxy-4-methylbenzoic acid (or aldehyde).[2][3]
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Reaction: Oxidation of the methyl group (using KMnO4 or similar) often leaves traces of the

unreacted methyl precursor.

Impurity Alert: Look for a methyl signal at ~21 ppm (Ar-CH3) in the 13C spectrum. If

present, your sample is incomplete.

Alternative Route: Formylation of 2,5-dimethoxybenzoic acid.[4]

Impurity Alert: Look for regioisomers where the formyl group adds to position 3 or 6. These

will break the expected splitting patterns in the aromatic region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-5-dimethoxy-4-formylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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